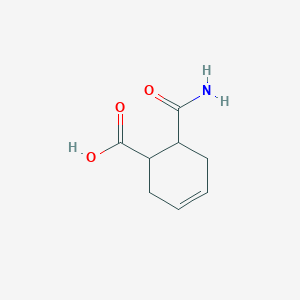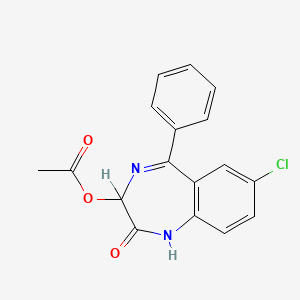
Phenaridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Phenaridine is synthesized through a series of chemical reactions starting from 2-methylhex-5-en-3-yn-2-ol . The synthetic route involves the following steps:
Dehydration: 2-methylhex-5-en-3-yn-2-ol undergoes dehydration to form a dienyne.
Triple Bond Hydration and Rearrangement: The dienyne is then subjected to triple bond hydration and simultaneous rearrangement to form a dienone.
Hydrogenation: The dienone is hydrogenated using a palladium on carbon catalyst to yield 2-methyl-4-(N-phenylpropanamido)piperidine.
Benzylation and Reductive Amination: The product is benzylated and then undergoes reductive amination in the presence of phenylacetaldehyde to produce this compound.
Chemical Reactions Analysis
Phenaridine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.
Major Products: The major products formed from these reactions include N-oxides, secondary amines, and substituted piperidines.
Scientific Research Applications
Phenaridine has several scientific research applications:
Mechanism of Action
Phenaridine exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters like substance P, which are involved in the transmission of pain signals. The activation of mu-opioid receptors leads to analgesia, sedation, and euphoria . The molecular targets involved in this mechanism include the mu-opioid receptors and the associated G-protein coupled receptor pathways .
Comparison with Similar Compounds
Phenaridine is similar to other fentanyl analogues such as:
Fentanyl: This compound is slightly less potent than fentanyl but has similar analgesic effects.
3-Methylfentanyl: This compound is more potent than this compound and has a higher risk of respiratory depression.
4-Fluorofentanyl: This analogue has similar potency to this compound but differs in its chemical structure due to the presence of a fluorine atom.
α-Methylfentanyl: This compound is more potent than this compound and has been associated with a higher incidence of overdose.
This compound’s uniqueness lies in its slightly lower potency compared to fentanyl, which may offer a different safety profile in clinical settings .
Properties
CAS No. |
42045-97-6 |
|---|---|
Molecular Formula |
C24H32N2O |
Molecular Weight |
364.5 g/mol |
IUPAC Name |
N-[2,5-dimethyl-1-(2-phenylethyl)piperidin-4-yl]-N-phenylpropanamide |
InChI |
InChI=1S/C24H32N2O/c1-4-24(27)26(22-13-9-6-10-14-22)23-17-20(3)25(18-19(23)2)16-15-21-11-7-5-8-12-21/h5-14,19-20,23H,4,15-18H2,1-3H3 |
InChI Key |
ODPKHHGQKIYCTJ-UHFFFAOYSA-N |
SMILES |
CCC(=O)N(C1CC(N(CC1C)CCC2=CC=CC=C2)C)C3=CC=CC=C3 |
Canonical SMILES |
CCC(=O)N(C1CC(N(CC1C)CCC2=CC=CC=C2)C)C3=CC=CC=C3 |
Key on ui other cas no. |
42045-97-6 |
Synonyms |
1-(2-phenethyl)-2,5-dimethyl-4-aminopropionylpiperidine citrate fenaridine phenaridine phenaridine hydrochloride phenaridine sulfate phenaridine, (2alpha, 4alpha, 5alpha)- phenaridine, (2alpha, 4alpha, 5beta)- phenaridine, (2alpha, 4beta, 5beta)- phenaridine, (2alpha,4alpha,5alpha)-isomer phenaridine, (2alpha,4alpha,5beta)-isomer phenaridine, (2alpha,4beta,5beta)-isomer phenaridine, (2S-2alpha,4beta,5beta)-isomer sulfate (1:1) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















